molecular formula C23H25N3O4 B2524970 N-phenyl-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 899735-79-6

N-phenyl-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide

Cat. No.: B2524970
CAS No.: 899735-79-6
M. Wt: 407.47
InChI Key: MPIMXCIWNHFBSO-UHFFFAOYSA-N
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Description

N-phenyl-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a heterocyclic compound featuring a pyrrolo[1,2-a]pyrazine core substituted with a 3,4,5-trimethoxyphenyl group at position 1 and an N-phenylcarboxamide moiety. The 3,4,5-trimethoxyphenyl group is notable for its role in enhancing membrane permeability and modulating biological activity through hydrophobic interactions .

Properties

IUPAC Name

N-phenyl-1-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4/c1-28-19-14-16(15-20(29-2)22(19)30-3)21-18-10-7-11-25(18)12-13-26(21)23(27)24-17-8-5-4-6-9-17/h4-11,14-15,21H,12-13H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPIMXCIWNHFBSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2C3=CC=CN3CCN2C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary targets of N-phenyl-1-(3,4,5-trimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide are tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β . These targets play crucial roles in various cellular processes, including cell division, protein folding, oxidative stress response, gene expression, signal transduction, drug resistance, and cell growth .

Mode of Action

This compound interacts with its targets in a way that inhibits their function. For instance, it inhibits tubulin polymerization, a process critical for cell division . It also down-regulates Extracellular Signal Regulated Kinase 2 (ERK2) protein and inhibits ERKs phosphorylation .

Biochemical Pathways

The compound affects several biochemical pathways due to its interaction with multiple targets. For example, by inhibiting tubulin polymerization, it disrupts the formation of the mitotic spindle, thereby halting cell division . By inhibiting Hsp90, it disrupts protein folding and degrades client proteins, affecting multiple signaling pathways .

Pharmacokinetics

Compounds with the trimethoxyphenyl group have been associated with a wide range of bioactivity effects . More research is needed to understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of cell division, disruption of protein folding, and alteration of gene expression . These effects can lead to cell death, particularly in cancer cells, making this compound a potential anticancer agent .

Biochemical Analysis

Cellular Effects

N-phenyl-1-(3,4,5-trimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide has shown to have significant effects on various types of cells. It has displayed notable anti-cancer effects by effectively inhibiting tubulin. Tubulin is a cytoskeletal protein which plays a very important role in mitosis by giving the cell its shape and structure.

Molecular Mechanism

The molecular mechanism of action of N-phenyl-1-(3,4,5-trimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide involves its interaction with various biomolecules. For instance, it has been found to inhibit tubulin, a protein that is crucial for cell division. This inhibition disrupts the normal functioning of the cells, leading to their death.

Biological Activity

N-phenyl-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article focuses on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C₁₄H₁₈N₄O₄
  • Molecular Weight : 298.32 g/mol
  • CAS Number : 25017-49-6

Anticancer Properties

Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant anticancer activity. For instance, a related compound was shown to disrupt microtubule dynamics in prostate cancer cells, leading to mitotic arrest and apoptosis through JNK activation pathways .

Neuroprotective Effects

Research on similar carboxamide derivatives has demonstrated their potential as neuroprotective agents. A study evaluated the inhibitory activity of these compounds against monoamine oxidase (MAO) enzymes, which are crucial in the metabolism of neurotransmitters. The results indicated that certain derivatives exhibited potent inhibitory effects on both MAO-A and MAO-B, suggesting their utility in treating neurodegenerative disorders .

The biological activity of this compound can be attributed to multiple mechanisms:

  • Inhibition of Enzymatic Activity : Compounds related to this structure have shown promising results in inhibiting enzymes like MAO and cholinesterases (AChE and BChE), which are involved in neurodegenerative diseases .
  • Disruption of Microtubule Dynamics : The anticancer activity is primarily linked to the disruption of microtubule formation and function, leading to cell cycle arrest and apoptosis .

Case Studies

StudyCompoundFindings
1PPTMBInduced G2/M arrest in prostate cancer cells; activated JNK pathway leading to apoptosis .
2MAO InhibitorsSeveral derivatives showed IC50 values below 5 µM against MAO-A/B; no cytotoxicity observed on L929 cells .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural analogs differ in substituents on the phenyl rings or modifications to the pyrrolo-pyrazine core. Below is a comparative analysis of four closely related compounds:

Compound Name Molecular Formula Molecular Weight Substituents (Position) Key Structural Features CAS Number Reference ID
N-phenyl-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide C₂₄H₂₆N₃O₅ 452.5* - 3,4,5-Trimethoxyphenyl (C1) - Pyrrolo-pyrazine core
- N-phenylcarboxamide
Not provided N/A
N-(2-fluorophenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide C₂₃H₂₄FN₃O₄ 425.5 - 2-Fluorophenyl (N-substituent) - Fluorine enhances electronegativity and metabolic stability 899984-82-8
1-(3,4-dimethoxyphenyl)-N-phenethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide C₂₄H₂₇N₃O₃ 405.5 - 3,4-Dimethoxyphenyl (C1)
- Phenethyl (N-substituent)
- Reduced methoxy groups
- Phenethyl chain for lipophilicity
899960-86-2
N-(2,6-difluorophenyl)-1-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide C₂₂H₂₁F₂N₃O₂ 397.4 - 4-Ethoxyphenyl (C1)
- 2,6-Difluorophenyl (N-substituent)
- Ethoxy group increases hydrophobicity
- Fluorine atoms for π-π interactions
18443458 (ChemSpider)

*Note: Molecular weight for the target compound is estimated based on structural similarity to .

Key Observations :

  • The 3,4,5-trimethoxyphenyl group (as in the target compound and ) is associated with higher molecular weights (~425–452 g/mol) compared to analogs with fewer methoxy groups (e.g., 405.5 g/mol in ).
  • Fluorine substitution (e.g., in and ) improves metabolic stability and binding affinity to hydrophobic pockets in enzymes .

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